Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine Exhibits Higher Computed Lipophilicity (XLogP3 = 2.9) Than Melphalan (XLogP3 = 1.3) While Maintaining Lower TPSA
Computed physicochemical descriptors reveal a marked difference in lipophilicity and polar surface area between Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine and the clinical nitrogen mustard melphalan. The target compound possesses an XLogP3-AA value of 2.9 and a topological polar surface area (TPSA) of 12.5 Ų [1]. In contrast, melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) exhibits an XLogP3 of 1.3 and a TPSA of 63.6 Ų [2]. The 2.2-unit higher XLogP3 and ~51 Ų lower TPSA for the target compound suggest superior passive membrane permeability and potential for blood-brain barrier penetration relative to the more polar, zwitterionic melphalan. Chlorambucil (XLogP3 ≈ 3.0, TPSA ≈ 37.3 Ų) represents an intermediate case, with similar lipophilicity but higher polarity than the target compound [3].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 12.5 Ų |
| Comparator Or Baseline | Melphalan: XLogP3 = 1.3, TPSA = 63.6 Ų; Chlorambucil: XLogP3 ≈ 3.0, TPSA ≈ 37.3 Ų |
| Quantified Difference | ΔXLogP3 = +1.6 vs. melphalan; ΔTPSA = -51.1 Ų vs. melphalan, -24.8 Ų vs. chlorambucil |
| Conditions | Computed values from PubChem (XLogP3-AA method) and DrugBank |
Why This Matters
This distinct lipophilicity/polarity profile makes Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine a preferred choice for applications requiring enhanced passive membrane diffusion, such as cellular uptake studies in non-polar environments or design of CNS-penetrant alkylator probes, where melphalan would exhibit limited permeability.
- [1] PubChem Compound Summary for CID 415290, Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 460612, Melphalan. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [3] DrugBank DB00291, Chlorambucil. Retrieved April 2026. View Source
